molecular formula C23H21N5O2 B14132265 3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile CAS No. 244291-57-4

3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile

Cat. No.: B14132265
CAS No.: 244291-57-4
M. Wt: 399.4 g/mol
InChI Key: MCQSJZKGLUGINC-UHFFFAOYSA-N
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Description

3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is a complex organic compound with the molecular formula C23H21N5O2 and a molecular weight of 399.45 . This compound is characterized by the presence of a diazenyl group (–N=N–) linked to a nitrophenyl group, which is further connected to a phenylethylamino group and a propanenitrile moiety. The compound is known for its vibrant color due to the azo linkage, making it a potential candidate for various applications in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 4-nitroaniline to form the diazonium salt. This is achieved by treating 4-nitroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures.

    Coupling Reaction: The diazonium salt is then coupled with 4-aminobenzylamine to form the azo compound. This reaction is carried out in an alkaline medium, usually with sodium hydroxide (NaOH).

    Nitrile Formation: The final step involves the reaction of the azo compound with acrylonitrile under basic conditions to introduce the nitrile group, resulting in the formation of 3-[amino]propanenitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Oxidizing Agents: Potassium permanganate (KMnO4)

    Substitution Reagents: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Reduction: Formation of 3-[amino]propanenitrile

    Oxidation: Formation of oxidized derivatives at the phenylethylamino group

    Substitution: Formation of substituted derivatives at the diazenyl group

Scientific Research Applications

3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile involves its interaction with molecular targets through its diazenyl and nitrophenyl groups. The compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[2-(4-Nitrophenyl)diazenyl]phenylamino]propanenitrile is unique due to its specific structural features, such as the combination of a diazenyl group with a nitrophenyl and phenylethylamino moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in dyes, pigments, and potentially therapeutic agents .

Properties

CAS No.

244291-57-4

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

3-[4-[(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)anilino]propanenitrile

InChI

InChI=1S/C23H21N5O2/c24-16-4-17-27(18-15-19-5-2-1-3-6-19)22-11-7-20(8-12-22)25-26-21-9-13-23(14-10-21)28(29)30/h1-3,5-14H,4,15,17-18H2

InChI Key

MCQSJZKGLUGINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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